

Application of Methyl 2-methylnicotinate in the Synthesis of Imidazolinone Herbicides

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Compound of Interest

Compound Name: **Methyl 2-methylnicotinate**

Cat. No.: **B140655**

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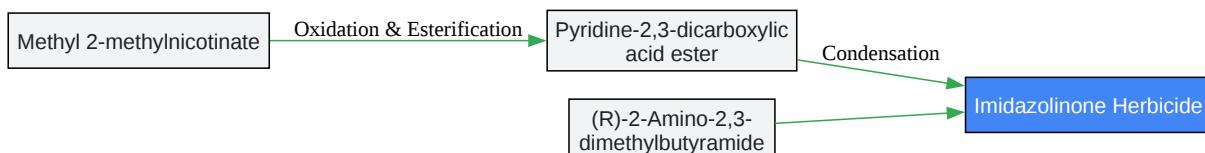
Introduction: **Methyl 2-methylnicotinate** is a versatile chemical intermediate derived from nicotinic acid. Its unique structure, featuring a pyridine ring substituted with a methyl and a methyl ester group, makes it a valuable precursor in the synthesis of various biologically active molecules. In the agrochemical industry, derivatives of nicotinic acid are integral to the development of effective crop protection agents. This document provides detailed application notes and protocols for the use of **Methyl 2-methylnicotinate** in the synthesis of imidazolinone herbicides, a critical class of compounds for weed management in agriculture.

Core Application: Synthesis of Imidazolinone Herbicides

Methyl 2-methylnicotinate serves as a key starting material for the synthesis of 2-(imidazolin-2-yl)nicotinic acid herbicides. The synthesis involves the conversion of **Methyl 2-methylnicotinate** to a pyridine-2,3-dicarboxylic acid derivative, which then undergoes condensation with a chiral aminobutyramide to form the final herbicidal product.

Synthetic Pathway Overview

The overall synthetic route can be visualized as a two-stage process. The first stage involves the preparation of the key intermediate, a pyridine-2,3-dicarboxylic acid ester, from **Methyl 2-methylnicotinate**. The second stage is the formation of the imidazolinone ring to yield the active herbicidal compound.



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Caption: Synthetic pathway from **Methyl 2-methylnicotinate** to imidazolinone herbicides.

Experimental Protocols

Stage 1: Synthesis of 2-Methylnicotinic Acid from Methyl 2-methylnicotinate

This initial step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is a precursor for the subsequent oxidation and esterification to the pyridine-2,3-dicarboxylic acid ester.

Protocol 1: Hydrolysis of Methyl 2-methylnicotinate[1]

- Materials:
 - **Methyl 2-methylnicotinate**
 - Tetrahydrofuran (THF)
 - Water
 - Lithium hydroxide monohydrate ($\text{LiOH}\cdot\text{H}_2\text{O}$)
 - 3N Hydrochloric acid (HCl)
- Procedure:
 - To a suitable reactor, add tetrahydrofuran (10 mL) and **Methyl 2-methylnicotinate** (10 g, 0.066 mol) at room temperature.

- With stirring, add water (10 mL) followed by LiOH·H₂O (3.05 g, 0.073 mol).
- Stir the mixture for 30 minutes after the addition is complete.
- Concentrate the reaction mixture under reduced pressure.
- To the concentrated residue, add water (15 mL) followed by 3N HCl (24.4 mL).
- Stir the resulting mixture for 30 minutes.
- Filter the precipitate and dry to obtain 2-methylnicotinic acid as a white solid.

- Quantitative Data:

Parameter	Value
Yield	98%
Product Purity	>98%

Stage 2: Synthesis of (R)-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-nicotinic acid

This stage outlines the synthesis of a specific imidazolinone herbicide from a pyridine-2,3-dicarboxylate intermediate, which can be conceptually derived from the 2-methylnicotinic acid prepared in Stage 1 through oxidation of the methyl group and subsequent esterification. The following protocol is adapted from the synthesis of a related imidazolinone herbicide[2].

Protocol 2: Imidazolinone Ring Formation[2]

- Materials:

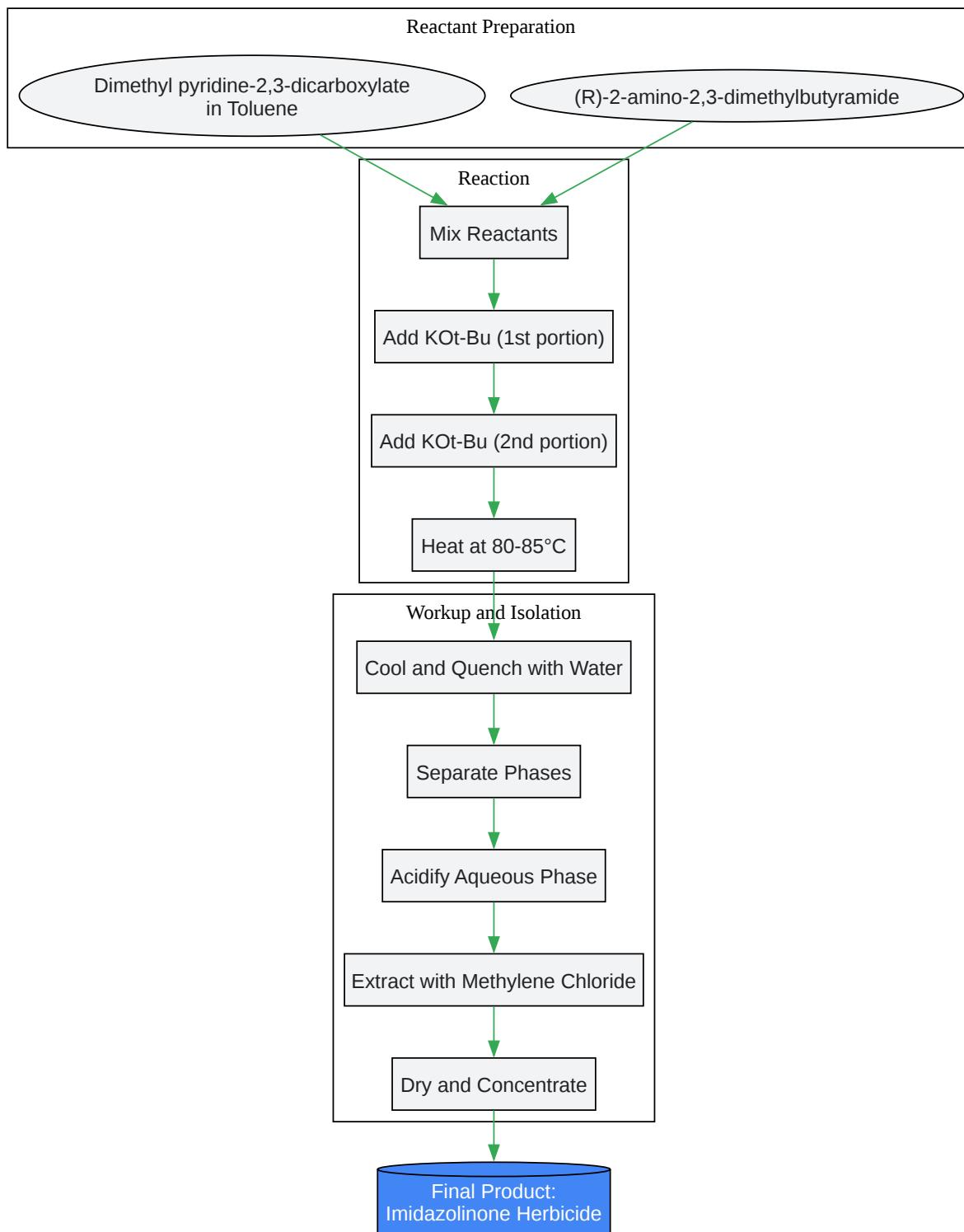
- Dimethyl pyridine-2,3-dicarboxylate (as a representative intermediate)
- (R)-2-amino-2,3-dimethylbutyramide
- Potassium tert-butoxide (KOt-Bu)

- Toluene (dry)
- Water
- Concentrated HCl
- Methylene chloride
- Procedure:
 - A mixture of dimethyl pyridine-2,3-dicarboxylate (0.90 mol) and (R)-2-amino-2,3-dimethylbutyramide (0.923 mol) in dry toluene is stirred at room temperature for 15 minutes.
 - Potassium tert-butoxide (0.945 mol) is added, and the mixture is stirred at ambient temperature for 5 minutes.
 - A second portion of potassium tert-butoxide (0.945 mol) is added, maintaining the temperature between 30-38°C.
 - The reaction mixture is heated at 80-85°C for 1.5-2.0 hours.
 - After heating, the mixture is cooled to room temperature and diluted with water.
 - The aqueous and organic phases are separated.
 - The aqueous phase is acidified to pH 3 with concentrated HCl.
 - The acidified aqueous phase is extracted with methylene chloride.
 - The organic extracts are combined, dried, and concentrated to yield the final imidazolinone herbicide.
- Quantitative Data Summary:

Reactant	Molar Equivalent
Dimethyl pyridine-2,3-dicarboxylate	1.0
(R)-2-amino-2,3-dimethylbutyramide	1.025
Potassium tert-butoxide (total)	2.1

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of the imidazolinone herbicide from the pyridine-2,3-dicarboxylate intermediate.

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References

- 1. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 2. US5973154A - Process for the preparation of chiral imidazolinone herbicides - Google Patents [patents.google.com]
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